N-[(4-methoxythian-4-yl)methyl]-1,3-benzothiazole-6-carboxamide
Description
Properties
IUPAC Name |
N-[(4-methoxythian-4-yl)methyl]-1,3-benzothiazole-6-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O2S2/c1-19-15(4-6-20-7-5-15)9-16-14(18)11-2-3-12-13(8-11)21-10-17-12/h2-3,8,10H,4-7,9H2,1H3,(H,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIURKLAFAABOMV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1(CCSCC1)CNC(=O)C2=CC3=C(C=C2)N=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-methoxythian-4-yl)methyl]-1,3-benzothiazole-6-carboxamide typically involves a multi-step process. One common method includes the following steps:
Formation of the Thiopyran Ring: The thiopyran ring can be synthesized through the reaction of 4-methoxytetrahydro-2H-thiopyran with appropriate reagents under controlled conditions.
Attachment of the Benzo[d]thiazole Moiety: The benzo[d]thiazole moiety is introduced through a nucleophilic substitution reaction, where the thiopyran derivative reacts with a benzo[d]thiazole precursor.
Formation of the Carboxamide Group: The final step involves the formation of the carboxamide group through the reaction of the intermediate compound with an appropriate amine under suitable conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction efficiency and yield .
Chemical Reactions Analysis
Types of Reactions
N-[(4-methoxythian-4-yl)methyl]-1,3-benzothiazole-6-carboxamide undergoes various types of chemical reactions, including:
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Solvents: Ethanol, methanol, dichloromethane
Catalysts: Palladium on carbon, silica-supported acids
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines .
Scientific Research Applications
Antimicrobial Activity
Research indicates that benzothiazole derivatives, including N-[(4-methoxythian-4-yl)methyl]-1,3-benzothiazole-6-carboxamide, exhibit significant antimicrobial properties. Studies have demonstrated that these compounds can inhibit the growth of various bacteria and fungi, making them promising candidates for developing new antimicrobial agents .
Anticancer Properties
Benzothiazole derivatives have been investigated for their anticancer potential. Specific studies have shown that compounds with similar structures can induce apoptosis in cancer cells and inhibit tumor growth in vivo. The mechanism often involves the modulation of cell signaling pathways associated with cancer progression .
Anti-inflammatory Effects
Some derivatives of benzothiazole are noted for their anti-inflammatory properties. They may inhibit the production of pro-inflammatory cytokines and enzymes, providing therapeutic benefits in conditions characterized by excessive inflammation .
Reaction with Amines
The compound can be synthesized by reacting 4-methoxythian-4-ylmethyl amine with 1,3-benzothiazole-6-carboxylic acid under controlled conditions to form the desired amide. This method allows for the introduction of various functional groups that can enhance biological activity .
Use of Catalysts
Catalytic methods using transition metals have been employed to facilitate the formation of the amide bond more efficiently, leading to higher yields and purities in the final product .
Dyes and Pigments
Benzothiazole derivatives are often used as intermediates in the synthesis of dyes and pigments due to their ability to absorb light in specific wavelengths. This property makes them valuable in textile and cosmetic industries .
Polymer Additives
The compound may also find applications as an additive in polymers to enhance thermal stability and resistance to UV degradation. This application is particularly relevant in the production of plastics and coatings .
Case Studies
Mechanism of Action
The mechanism of action of N-[(4-methoxythian-4-yl)methyl]-1,3-benzothiazole-6-carboxamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Thiopyran Derivatives: Compounds with similar thiopyran rings, such as 2H-thiopyran and 4H-thiopyran.
Benzo[d]thiazole Derivatives: Compounds with similar benzo[d]thiazole moieties, such as benzothiazole and its derivatives.
Uniqueness
N-[(4-methoxythian-4-yl)methyl]-1,3-benzothiazole-6-carboxamide is unique due to its combination of a thiopyran ring and a benzo[d]thiazole moiety, which imparts distinct chemical and biological properties. This combination is not commonly found in other compounds, making it a valuable subject of study in various fields .
Biological Activity
N-[(4-methoxythian-4-yl)methyl]-1,3-benzothiazole-6-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, focusing on its anticancer properties, neurotoxicity, and other pharmacological effects.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C₁₄H₁₅N₃O₂S
- Molecular Weight : 285.36 g/mol
Anticancer Activity
Recent studies have highlighted the anticancer potential of benzothiazole derivatives, including this compound. These compounds have shown promising results in inducing apoptosis in cancer cells through various mechanisms.
Case Study: Induction of Apoptosis
A study evaluated the compound's effect on procaspase-3 activation in cancer cell lines. The results indicated that the compound could activate procaspase-3 to caspase-3, leading to apoptosis in cancer cells. Notably, compounds with similar structures exhibited IC50 values ranging from 5.2 μM to 6.6 μM against U937 cells, indicating significant potency .
| Compound | IC50 (μM) | Mechanism of Action |
|---|---|---|
| 8j | 5.2 | Procaspase-3 activation |
| 8k | 6.6 | Procaspase-3 activation |
Neurotoxicity and CNS Effects
In evaluating the safety profile of benzothiazole derivatives, including this compound, studies have reported minimal neurotoxicity. In a series of tests assessing anticonvulsant activity and central nervous system (CNS) depressant effects, the compound did not exhibit significant neurotoxic effects or liver toxicity .
Structure–Activity Relationships (SAR)
The biological activity of this compound can be attributed to its structural features. The presence of the benzothiazole moiety and specific functional groups enhances its interaction with biological targets:
- Benzothiazole Core : Essential for anticancer activity.
- Methoxy Group : Modulates lipophilicity and enhances bioavailability.
- Carboxamide Functionality : Contributes to hydrogen bonding interactions with target proteins.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for N-[(4-methoxythian-4-yl)methyl]-1,3-benzothiazole-6-carboxamide, and how do coupling agents influence reaction efficiency?
- Methodological Answer : The synthesis typically involves coupling 1,3-benzothiazole-6-carboxylic acid with a substituted amine (e.g., 4-methoxythian-4-ylmethylamine) using coupling agents like DCC (N,N’-dicyclohexylcarbodiimide) and DMAP (4-dimethylaminopyridine) under anhydrous conditions. Alternative coupling reagents such as HATU or EDCl may improve yields by reducing side reactions. Reaction efficiency depends on reagent purity, solvent choice (e.g., DMF or THF), and exclusion of moisture .
Q. Which spectroscopic techniques are critical for characterizing this compound, and what structural features do they confirm?
- Methodological Answer :
- NMR : H and C NMR identify methoxy groups (δ ~3.8 ppm for OCH), benzothiazole protons (aromatic regions δ 7.0–8.5 ppm), and thian-methylene linkages (δ ~4.2 ppm).
- IR : Stretching vibrations confirm amide C=O (~1650 cm) and benzothiazole C=N (~1600 cm).
- Mass Spectrometry : High-resolution MS validates the molecular formula (e.g., [M+H]+ ion) .
Q. How are preliminary biological activities (e.g., antimicrobial or anticancer) assessed for this compound?
- Methodological Answer : Initial screening involves:
- Antimicrobial Assays : Broth microdilution (MIC determination) against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans).
- Anticancer Profiling : Cell viability assays (MTT or SRB) on cancer cell lines (e.g., HeLa, MCF-7) at concentrations of 1–100 μM. Positive controls (e.g., doxorubicin) and IC calculations are critical .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yields of this compound, particularly for scale-up synthesis?
- Methodological Answer :
- Solvent Optimization : Polar aprotic solvents (e.g., DMF) enhance solubility but may require lower temperatures to suppress side reactions.
- Catalyst Screening : DMAP (5–10 mol%) accelerates coupling; switching to polymer-supported catalysts simplifies purification.
- Temperature Control : Maintaining 0–25°C during coupling minimizes decomposition.
- Scale-Up : Batch-wise addition of reagents and inline IR monitoring ensure reproducibility .
Q. What strategies are employed in structure-activity relationship (SAR) studies to enhance target selectivity (e.g., kinase inhibition)?
- Methodological Answer :
- Substituent Variation : Modifying the methoxythian group (e.g., replacing OCH with halogens or bulkier alkoxy groups) to probe steric/electronic effects.
- Bioisosteric Replacement : Substituting benzothiazole with benzimidazole or quinazoline cores to improve binding affinity.
- Enzyme Assays : Kinase inhibition profiling (e.g., EGFR, VEGFR) using fluorescence polarization or radiometric assays. Co-crystallization studies validate binding modes .
Q. How can contradictory biological activity data (e.g., high in vitro potency but low in vivo efficacy) be resolved?
- Methodological Answer :
- ADME Profiling : Assess solubility (shake-flask method), metabolic stability (microsomal assays), and membrane permeability (Caco-2 or PAMPA). Poor bioavailability often explains discrepancies.
- Proteomics/Transcriptomics : Identify off-target interactions or compensatory pathways using CRISPR screening or RNA-seq.
- Formulation Adjustments : Nanoparticle encapsulation or prodrug strategies enhance in vivo delivery .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
